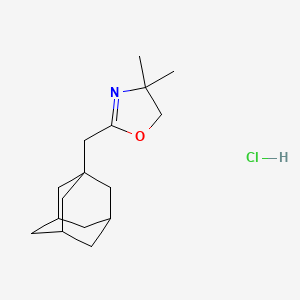![molecular formula C20H31NO B5219569 6-(4-methoxy-2,5-dimethylbenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5219569.png)
6-(4-methoxy-2,5-dimethylbenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-methoxy-2,5-dimethylbenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane, also known as MDBZP, is a bicyclic compound that belongs to the class of azabicyclo compounds. MDBZP is a potent and selective positive allosteric modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. The GABA-A receptor is a target for many drugs used to treat anxiety, insomnia, and epilepsy. MDBZP has attracted attention due to its potential use as a therapeutic agent for these disorders.
Wirkmechanismus
6-(4-methoxy-2,5-dimethylbenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane binds to a specific site on the GABA-A receptor, which is different from the site where benzodiazepines bind. This site is known as the benzodiazepine site 2 or the non-benzodiazepine site. 6-(4-methoxy-2,5-dimethylbenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane enhances the activity of the GABA-A receptor by increasing the opening of the chloride ion channel, which leads to an increase in the inhibitory effect of GABA.
Biochemical and Physiological Effects
6-(4-methoxy-2,5-dimethylbenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been found to enhance the activity of other drugs that act on the GABA-A receptor, such as benzodiazepines. 6-(4-methoxy-2,5-dimethylbenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane has a high affinity for the GABA-A receptor, and its binding is selective for the α1 subunit of the receptor. This selectivity may contribute to its anxiolytic and sedative effects.
Vorteile Und Einschränkungen Für Laborexperimente
6-(4-methoxy-2,5-dimethylbenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane has several advantages for use in lab experiments. It has a high potency and selectivity for the GABA-A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. 6-(4-methoxy-2,5-dimethylbenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane is also relatively stable and easy to synthesize. However, there are some limitations to its use. 6-(4-methoxy-2,5-dimethylbenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane has a short half-life, which may limit its usefulness in certain experiments. It also has a relatively low solubility in water, which may make it difficult to administer in certain experimental conditions.
Zukünftige Richtungen
6-(4-methoxy-2,5-dimethylbenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane has potential as a therapeutic agent for anxiety, insomnia, and epilepsy. Further research is needed to determine its safety and efficacy in humans. Future studies may also focus on the development of more potent and selective positive allosteric modulators of the GABA-A receptor, as well as the identification of other potential targets for this class of compounds. Additionally, studies may explore the potential use of 6-(4-methoxy-2,5-dimethylbenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane in combination with other drugs for the treatment of various disorders.
Synthesemethoden
6-(4-methoxy-2,5-dimethylbenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane can be synthesized by the reaction of 2,5-dimethyl-4-methoxybenzyl chloride with 6-aminobicyclo[3.2.1]octan-3-one in the presence of a base. The reaction yields 6-(4-methoxy-2,5-dimethylbenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane as a white crystalline solid with a high purity.
Wissenschaftliche Forschungsanwendungen
6-(4-methoxy-2,5-dimethylbenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. 6-(4-methoxy-2,5-dimethylbenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane has also been found to enhance the activity of other drugs that act on the GABA-A receptor, such as benzodiazepines.
Eigenschaften
IUPAC Name |
6-[(4-methoxy-2,5-dimethylphenyl)methyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO/c1-14-8-18(22-6)15(2)7-16(14)11-21-13-20(5)10-17(21)9-19(3,4)12-20/h7-8,17H,9-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLSBDGWHAQGIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN2CC3(CC2CC(C3)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-Methoxy-2,5-dimethylphenyl)methyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-(2,4-dichlorophenyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5219489.png)
![(1-{[1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B5219495.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)-5-methoxybenzamide](/img/structure/B5219498.png)
![3-(2-fluorophenyl)-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5219516.png)

![N-[3-(diethylamino)propyl]-3,4,5-triethoxybenzamide](/img/structure/B5219533.png)
![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5219543.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B5219554.png)
![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5219572.png)



![4-{5-[(3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}-3-methylbenzoic acid](/img/structure/B5219597.png)